

Crelosidenib: A Potent and Selective Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)

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A detailed comparison of **Crelosidenib**'s inhibitory activity on mutant versus wild-type IDH1, supported by experimental data and protocols.

Crelosidenib (also known as LY3410738) is an orally available, potent, and selective inhibitor of mutant forms of isocitrate dehydrogenase 1 (IDH1).[1] Mutations in the IDH1 enzyme, particularly at the R132 residue, are frequently found in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to a neomorphic enzymatic activity, converting α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. **Crelosidenib** has demonstrated significant promise in selectively targeting these mutant IDH1 enzymes while sparing the wild-type form, thus offering a targeted therapeutic approach with a potentially favorable safety profile.

Quantitative Comparison of Inhibitory Activity

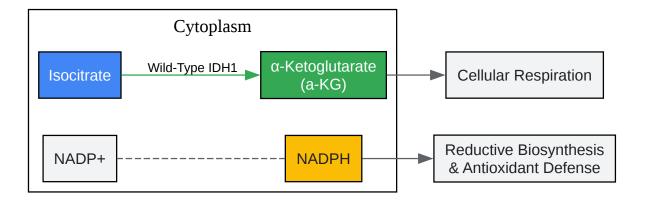
Crelosidenib exhibits high potency against common IDH1 mutations, with significantly lower activity against the wild-type enzyme. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.



Enzyme	IC50 (nM)	Reference
Mutant IDH1 R132H	6.27	[1][2][3]
Mutant IDH1 R132C	3.71	[1]
Wild-Type IDH1	Low inhibitory activity; levels of its product, α-ketoglutarate (aKG), remain unchanged in the presence of Crelosidenib.	

Signaling Pathways

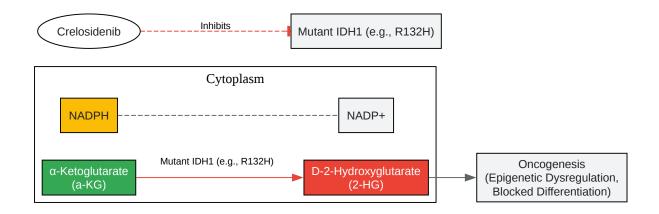
The differential activity of wild-type and mutant IDH1 enzymes underlies the rationale for selective inhibition.



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Fig. 1: Wild-Type IDH1 Signaling Pathway.





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Fig. 2: Mutant IDH1 Signaling and Crelosidenib Inhibition.

Experimental Protocols

The selectivity of **Crelosidenib** is validated through a series of biochemical and cell-based assays.

Biochemical Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of **Crelosidenib** on the enzymatic activity of purified wild-type and mutant IDH1 proteins.

Principle: The activity of IDH1 is determined by monitoring the change in NADPH concentration, which has a distinct absorbance at 340 nm. For wild-type IDH1, the forward reaction consumes NADP+ and produces NADPH. For mutant IDH1, the neomorphic reaction consumes NADPH and produces NADP+.

Protocol:

- Enzyme Preparation: Recombinant human wild-type and mutant (R132H, R132C) IDH1 enzymes are purified.
- Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, NaCl, and MgCl2.



- Wild-Type IDH1 Assay:
 - Wild-type IDH1 enzyme, NADP+, and isocitrate are added to the reaction buffer.
 - Crelosidenib at various concentrations is added to the wells.
 - The reaction is initiated by the addition of isocitrate.
 - The increase in absorbance at 340 nm (due to NADPH production) is measured over time using a spectrophotometer.
- Mutant IDH1 Assay:
 - Mutant IDH1 enzyme, NADPH, and α-ketoglutarate are added to the reaction buffer.
 - Crelosidenib at various concentrations is added to the wells.
 - The reaction is initiated by the addition of α -ketoglutarate.
 - The decrease in absorbance at 340 nm (due to NADPH consumption) is measured over time.
- Data Analysis: The rate of reaction is calculated from the linear phase of the absorbance curve. IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of Crelosidenib concentration.

Cell-Based 2-HG and α-KG Measurement Assay

This assay assesses the effect of **Crelosidenib** on the intracellular levels of the oncometabolite 2-HG (produced by mutant IDH1) and the normal metabolite α -KG (produced by wild-type IDH1) in cancer cell lines harboring IDH1 mutations.

Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to accurately quantify the levels of 2-HG and α -KG in cell lysates.

Protocol:

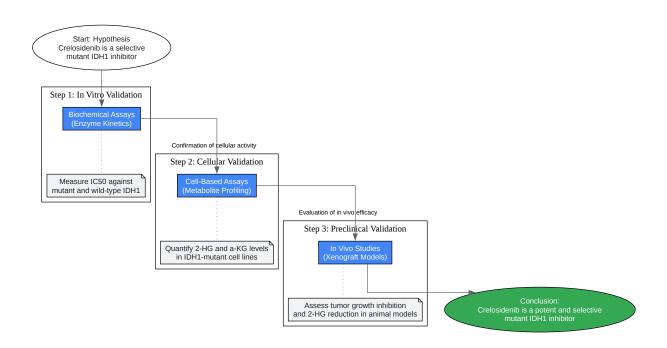


- Cell Culture: Human cancer cells with endogenous IDH1 mutations (e.g., HT1080 fibrosarcoma cells with IDH1 R132C) are cultured.
- Compound Treatment: Cells are treated with varying concentrations of **Crelosidenib** for a specified period (e.g., 24-48 hours).
- Metabolite Extraction: Cells are harvested, and intracellular metabolites are extracted using a solvent mixture (e.g., methanol/acetonitrile/water).
- LC-MS Analysis: The extracted metabolites are separated by liquid chromatography and detected and quantified by mass spectrometry.
- Data Analysis: The intracellular concentrations of 2-HG and α-KG are determined and normalized to the cell number or total protein content. A significant reduction in 2-HG levels with no change in α-KG levels indicates high selectivity for the mutant enzyme.

Experimental Workflow for Selectivity Profiling

The process of validating the selectivity of an IDH1 inhibitor like **Crelosidenib** follows a structured workflow.





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